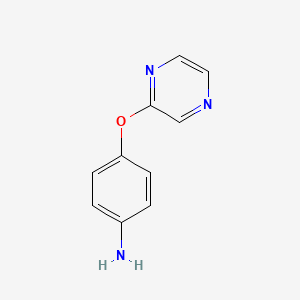
4-(Pyrazin-2-yloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Pyrazin-2-yloxy)aniline” is a biochemical compound used for proteomics research . It has a molecular formula of C10H9N3O and a molecular weight of 187.2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazine ring attached to an aniline group via an oxygen atom . The InChI code for this compound is 1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Antileishmanial and Antimicrobial Activities
Compounds derived from pyrazolopyridine, similar in structure to 4-(Pyrazin-2-yloxy)aniline, have shown promise as potential antileishmanial agents. The synthesis and structure-activity relationship analysis of these compounds have led to the identification of derivatives with significant activity against Leishmania amazonensis, highlighting their potential in the development of new treatments for leishmaniasis (Heloisa de Mello et al., 2004). Additionally, pyrazol-4-yl- and 2H-chromene-based substituted anilines have demonstrated significant antibacterial and antifungal activity, suggesting their potential applications as antimicrobial agents (Venkateswarlu Banoji et al., 2022).
Kinase Inhibition for Cancer Therapy
Derivatives of this compound have been studied for their potential as c-Met kinase inhibitors, a target in cancer therapy. Docking and quantitative structure–activity relationship (QSAR) studies have been conducted to understand the molecular features contributing to high inhibitory activity, which could inform the design of new anticancer drugs (Julio Caballero et al., 2011).
Green Chemistry and Multicomponent Syntheses
The development of environmentally friendly synthetic methods for polysubstituted aniline derivatives, related to this compound, has been demonstrated. These methods emphasize the principles of green chemistry, including the use of reusable catalysts and solvent-free conditions, to produce compounds of biological, pharmacological, and optical interest (Subhash Banerjee et al., 2011).
Organic Electronics and Electroluminescence
Highly luminescent platinum complexes containing aniline derivatives have been synthesized for potential applications in organic light-emitting diodes (OLEDs). These complexes exhibit promising photophysical properties, including high quantum yields and emission covering the blue to red region, which could be beneficial for OLED technology (Dileep A. K. Vezzu et al., 2010).
Safety and Hazards
Propiedades
IUPAC Name |
4-pyrazin-2-yloxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVPAFSPKIXURX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
901924-50-3 |
Source


|
| Record name | 4-(pyrazin-2-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

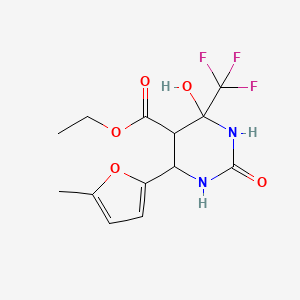
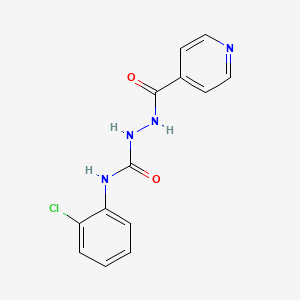
![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)
![(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2770092.png)
![2-[(2,5-Dimethoxyphenyl)methylamino]butan-1-ol](/img/structure/B2770093.png)

![4-allyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2770097.png)
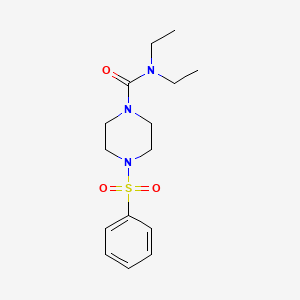
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2770099.png)
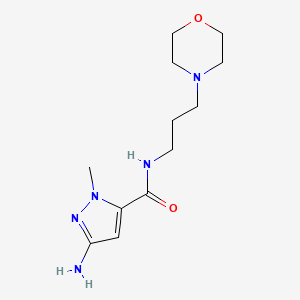
![2-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B2770105.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2770107.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2770108.png)
